molecular formula C37H23BrO8 B14230450 4-[7-(Benzoyloxy)-4-(bromomethyl)-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene dibenzoate CAS No. 554433-12-4

4-[7-(Benzoyloxy)-4-(bromomethyl)-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene dibenzoate

Cat. No.: B14230450
CAS No.: 554433-12-4
M. Wt: 675.5 g/mol
InChI Key: KVATVEMZXLYFBO-UHFFFAOYSA-N
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Description

4-[7-(Benzoyloxy)-4-(bromomethyl)-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene dibenzoate is a complex organic compound with a unique structure that includes benzoyloxy, bromomethyl, and oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[7-(Benzoyloxy)-4-(bromomethyl)-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene dibenzoate typically involves multiple steps. One common method includes the bromination of a precursor compound followed by esterification and benzoylation reactions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include stringent control of reaction conditions such as temperature, pressure, and pH to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

4-[7-(Benzoyloxy)-4-(bromomethyl)-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene dibenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction can be used to modify the oxo group.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the existing functional groups .

Scientific Research Applications

4-[7-(Benzoyloxy)-4-(bromomethyl)-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene dibenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[7-(Benzoyloxy)-4-(bromomethyl)-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene dibenzoate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to changes in their function. The benzoyloxy and oxo groups may also play roles in modulating the compound’s activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(bromomethyl)benzoate: Shares the bromomethyl group but lacks the complex benzoyloxy and oxo groups.

    4-(Bromomethyl)phenyl benzoate: Similar structure but with different functional groups.

    Methyl 4-(bromomethyl)-3-methoxybenzoate: Contains a methoxy group instead of the benzoyloxy group.

Uniqueness

4-[7-(Benzoyloxy)-4-(bromomethyl)-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene dibenzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

554433-12-4

Molecular Formula

C37H23BrO8

Molecular Weight

675.5 g/mol

IUPAC Name

[4-(bromomethyl)-3-(2,4-dibenzoyloxyphenyl)-2-oxochromen-7-yl] benzoate

InChI

InChI=1S/C37H23BrO8/c38-22-30-28-18-16-26(43-34(39)23-10-4-1-5-11-23)20-31(28)46-37(42)33(30)29-19-17-27(44-35(40)24-12-6-2-7-13-24)21-32(29)45-36(41)25-14-8-3-9-15-25/h1-21H,22H2

InChI Key

KVATVEMZXLYFBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=C(C(=O)O3)C4=C(C=C(C=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)CBr

Origin of Product

United States

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